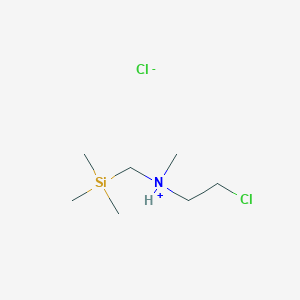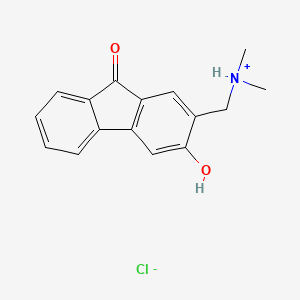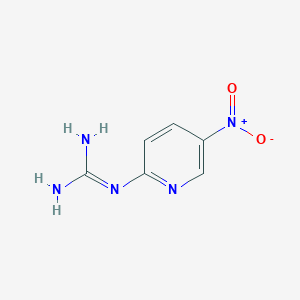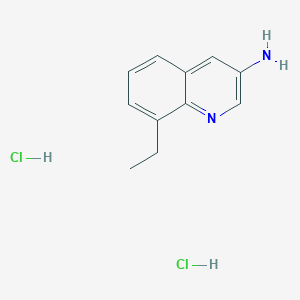
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride is an organosilicon compound with a molecular formula of C8H20Cl2NSi. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride typically involves the reaction of trimethylsilylmethyl chloride with 2-chloroethylamine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Analyse Des Réactions Chimiques
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other by-products.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological applications.
Comparaison Avec Des Composés Similaires
((2-Chloroethyl)methylaminomethyl)trimethylsilane hydrochloride can be compared with other similar organosilicon compounds, such as:
(Chloromethyl)trimethylsilane: This compound has a similar structure but lacks the 2-chloroethylamine group.
(2-Chloroethyl)trimethylsilane: Similar to this compound but without the methylaminomethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications.
Propriétés
Numéro CAS |
21654-75-1 |
|---|---|
Formule moléculaire |
C7H19Cl2NSi |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
2-chloroethyl-methyl-(trimethylsilylmethyl)azanium;chloride |
InChI |
InChI=1S/C7H18ClNSi.ClH/c1-9(6-5-8)7-10(2,3)4;/h5-7H2,1-4H3;1H |
Clé InChI |
MECWWEUYXJFMPQ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CCCl)C[Si](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
